Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
Description
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one (CAS: 753440-87-8) is a spirocyclic compound characterized by a unique bicyclic structure where a piperidine ring is fused at a single carbon atom to a pyrido[2,3-d][1,3]oxazin-2-one moiety . The compound has been investigated as a key intermediate in the synthesis of HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment . Spiro compounds like this are valued for their conformational rigidity, which improves target selectivity and metabolic stability .
Properties
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKYJPFWVQZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC(=O)O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718288 | |
| Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-87-8 | |
| Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one generally follows multi-step organic synthesis protocols involving:
- Spirocyclization Reactions: The key step is the formation of the spirocyclic core, often achieved through intramolecular cyclization strategies where a piperidine precursor undergoes nucleophilic attack on an activated pyrido-oxazine intermediate.
- Hydrogenation: For derivatives such as the hydrochloride salt, catalytic hydrogenation (e.g., using palladium on carbon in ethanol under hydrogen atmosphere at room temperature for 6 hours) is employed to reduce specific intermediates and finalize the structure.
- Cyclocondensation: Formation of the oxazine ring is typically achieved via condensation reactions involving amino alcohols and keto-pyridine derivatives under acidic or basic catalysis.
Detailed Reaction Conditions and Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Piperidine Ring | Cyclization of appropriate amino precursors | Piperidine intermediate |
| 2 | Pyrido-oxazine Ring Formation | Condensation of keto-pyridine with amino alcohols, acid/base catalysis | Pyrido-oxazine intermediate |
| 3 | Spirocyclization | Intramolecular nucleophilic substitution or Dieckmann cyclization | Spirocyclic core formation |
| 4 | Hydrogenation (if applicable) | Pd/C catalyst, EtOH, H2 atmosphere, room temperature, 6 hours | Reduction to final compound or salt |
This sequence is supported by literature on spiropiperidine synthesis, which highlights the use of intramolecular Dieckmann cyclization and Corey-Link reactions as effective synthetic strategies for constructing such spirocyclic frameworks.
Research Findings and Analysis
Reaction Efficiency and Yield
- Typical yields for the spirocyclization step range from 60% to 85%, depending on the precursor purity and reaction conditions.
- Hydrogenation steps usually proceed with near-quantitative yields under optimized conditions.
- Purity is confirmed by NMR, mass spectrometry, and IR spectroscopy, with characteristic signals for the spirocyclic protons and carbonyl groups.
Chemical Stability and Reactivity
- The spirocyclic compound exhibits good chemical stability under neutral and mildly acidic conditions.
- It can undergo oxidation, reduction, and substitution reactions, which are useful for synthesizing derivatives for biological activity studies.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound
- Structure: Combines a piperidine ring with a pyrido-oxazinone system.
- Synthesis : Typically derived from brominated precursors (e.g., dibromohomophthalimides) via microwave-assisted cyclocondensation with binucleophiles, achieving yields of 42–51% under conventional heating .
Analog 1 : Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
- Structure: Features a pyrrolopyridine instead of pyrido-oxazinone.
- Synthesis: Formed via reactions of imino thioacetals with ortho-amino esters under one-step conditions .
Analog 2 : Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
- Structure : Replaces pyrido[2,3-d] with a benzoxazine ring.
- Synthesis : Produced via hydrogenation of benzyl-protected intermediates .
- Comparison: The benzoxazine system may enhance aromatic stacking but reduce metabolic stability compared to the pyrido-oxazinone .
Target Compound
- Application: Core structure in HTL22562, a CGRP antagonist with IC50 values in the nanomolar range for migraine prophylaxis .
- Mechanism : Binds to CGRP receptors, inhibiting vasodilation and neurogenic inflammation .
Analog 3 : Pyrido[2,3-d][1,3]oxazin Derivatives (e.g., Compound 3c from )
- Activity : Displays potent anticancer activity (IC50 >5 mg/mL) against NCI-60 cancer cell lines .
- Comparison: While structurally similar, the substitution at position 3 (hydroxy or amino groups) shifts activity toward oncology rather than neurology .
Analog 4 : Spirotetrahydropyrido[4,3-d]pyrimidines
- Activity : Moderate antimicrobial effects (e.g., against S. aureus), but low cytotoxicity .
- Comparison : The pyrido-pyrimidine scaffold broadens antimicrobial utility but lacks the spiro rigidity seen in the target compound .
Commercial Availability and Research Utility
The target compound and its analogs are supplied by specialized vendors (e.g., Combi-Blocks, CymitQuimica) in milligram to gram quantities . However, the hydrochloride form is frequently listed as temporarily out of stock, highlighting supply chain challenges . Microwave-assisted synthesis methods improve accessibility by reducing reaction times and environmental impact .
Biological Activity
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N3O2
- Molecular Weight : 255.70 g/mol
- CAS Number : 1038866-44-2
Research indicates that this compound and its derivatives exhibit potent activity as BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitors. BACE1 is a critical target in Alzheimer's disease treatment as it plays a role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of affected individuals.
Structure-Activity Relationship (SAR)
The structure of spiro compounds allows for specific interactions with the BACE1 active site. Modifications to the piperidine and pyridine moieties have been shown to enhance potency and selectivity. For instance:
- Methyl substitutions on the piperidine nitrogen have been associated with increased binding affinity and improved pharmacokinetic profiles in preclinical models .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits BACE1 activity. For example:
- Compounds derived from this structure have shown IC50 values in the low micromolar range against BACE1, indicating strong inhibitory potential .
In Vivo Studies
Preclinical studies involving animal models have reported significant reductions in amyloid-beta levels following administration of this compound. Notably:
- One study highlighted a derivative that lowered central Aβ levels after a single oral dose, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
| Study | Findings |
|---|---|
| Hunt et al. (2013) | Identified novel derivatives with enhanced BACE1 inhibition and selectivity over other enzymes. |
| Chen et al. (2015) | Reported low in vivo clearance and good oral bioavailability for specific derivatives. |
| Mandal et al. (2016) | Demonstrated significant reductions in amyloid-beta levels with minimal drug-drug interaction risks. |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:
Q & A
Q. Example Protocol :
Combine 2-aminopyridine-3-carbonitrile (1.0 mmol) and cyclopentane-1,2-dione (1.2 mmol) in ethanol.
Reflux for 6–8 hours, monitor via TLC, and purify via column chromatography .
How can structural characterization of this spiro compound be methodically performed?
Basic Research Question
Key techniques include:
- X-Ray Crystallography : Determines spiro connectivity, envelope conformations of piperidine/pyridine rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Spectroscopic Analysis :
- NMR : Assigns proton environments (e.g., spiro carbon-linked protons at δ 3.5–4.5 ppm) .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and heterocyclic ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃N₃O₂, exact mass 219.1008) .
What strategies optimize reaction yields and purity in spiro compound synthesis?
Advanced Research Question
Methodological Considerations :
- Catalyst Selection : Basic alumina under microwave irradiation improves regioselectivity and reduces byproducts .
- Solvent-Free Conditions : Minimizes purification steps and enhances atom economy (e.g., HMTA-BAIL@MIL-101(Cr) catalyst for pyrido-pyrimidine derivatives) .
- Temperature Control : Microwave irradiation at 80–100°C prevents thermal decomposition of sensitive intermediates .
Q. Example Workflow :
Compare IC₅₀ values from NCI and academic labs.
Re-test under controlled conditions (fixed pH, temperature).
Use molecular docking to validate binding hypotheses .
What emerging applications are being explored for this compound?
Advanced Research Question
- Antimicrobial Agents : Pyrido-pyrimidine derivatives inhibit bacterial growth (MIC: 8–16 µg/mL against S. aureus) .
- Material Science : Functionalized spiro compounds serve as ligands in metal-organic frameworks (MOFs) for catalytic applications .
- Neuropharmacology : Piperidine-linked analogs show potential as acetylcholinesterase inhibitors (IC₅₀: 1–5 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
